molecular formula C8H13NO2 B12276071 (1R,5S)-6-Azabicyclo[3.2.1]octane-5-carboxylic acid

(1R,5S)-6-Azabicyclo[3.2.1]octane-5-carboxylic acid

Cat. No.: B12276071
M. Wt: 155.19 g/mol
InChI Key: JMZDITNNFGJZLT-SVRRBLITSA-N
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Description

(1R,5S)-6-Azabicyclo[3.2.1]octane-5-carboxylic acid is a nitrogen-containing heterocyclic compound. This compound features a bicyclic structure with a nitrogen atom incorporated into the ring system, making it a significant molecule in the field of organic chemistry and drug discovery. Its unique structure allows it to interact with various biological targets, making it a valuable scaffold for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S)-6-Azabicyclo[3.2.1]octane-5-carboxylic acid typically involves the construction of the bicyclic framework followed by the introduction of the carboxylic acid group. One common method involves the use of intramolecular cyclization reactions, where a precursor molecule undergoes a series of transformations to form the desired bicyclic structure. For example, the intramolecular Diels-Alder reaction is a key step in the synthesis of this compound .

Industrial Production Methods

Industrial production of this compound often involves optimizing the synthetic route to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(1R,5S)-6-Azabicyclo[3.2.1]octane-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atom or other functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols. Substitution reactions can introduce a variety of functional groups, such as halides or alkyl groups .

Scientific Research Applications

(1R,5S)-6-Azabicyclo[3.2.1]octane-5-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of (1R,5S)-6-Azabicyclo[3.2.1]octane-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,5S)-6-Azabicyclo[3.2.1]octane-5-carboxylic acid is unique due to the presence of the carboxylic acid group, which enhances its solubility and reactivity. This functional group also allows for further chemical modifications, making it a versatile scaffold for drug development .

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

(1R,5S)-6-azabicyclo[3.2.1]octane-5-carboxylic acid

InChI

InChI=1S/C8H13NO2/c10-7(11)8-3-1-2-6(4-8)5-9-8/h6,9H,1-5H2,(H,10,11)/t6-,8+/m1/s1

InChI Key

JMZDITNNFGJZLT-SVRRBLITSA-N

Isomeric SMILES

C1C[C@@H]2C[C@](C1)(NC2)C(=O)O

Canonical SMILES

C1CC2CC(C1)(NC2)C(=O)O

Origin of Product

United States

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